3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(Isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with an isobutoxymethyl group and a trifluoropropyl group, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced via alkylation reactions, where the pyrazole intermediate is treated with isobutyl bromide in the presence of a base such as potassium carbonate.
Addition of the Trifluoropropyl Group: The trifluoropropyl group is typically introduced through nucleophilic substitution reactions using trifluoropropyl halides.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole intermediate with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The pyrazole ring and the isobutoxymethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
Chemistry
In chemistry, 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a valuable intermediate in the preparation of sulfonamide-based drugs and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. The trifluoropropyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structural features may impart desirable properties such as hydrophobicity and chemical resistance to the final products.
Mechanism of Action
The mechanism of action of 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoropropyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoropropyl group, which may result in different chemical and biological properties.
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the isobutoxymethyl group, potentially affecting its reactivity and applications.
3-(Isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the sulfonyl chloride group, which is crucial for its reactivity in substitution reactions.
Uniqueness
The combination of the isobutoxymethyl group, trifluoropropyl group, and sulfonyl chloride functional group in 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride makes it a unique compound with versatile reactivity and potential applications across various fields. The trifluoropropyl group, in particular, imparts enhanced stability and bioavailability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-8(2)6-20-7-9-10(21(12,18)19)5-17(16-9)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTQPBXQYKDWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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